The Rapid Antidepressant Potential of BMS-986163: A Technical Overview of its Mechanism of Action
The Rapid Antidepressant Potential of BMS-986163: A Technical Overview of its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Major Depressive Disorder (MDD) presents a significant global health challenge, with a substantial patient population experiencing treatment-resistant depression (TRD). The discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist, ketamine, has catalyzed a paradigm shift in antidepressant drug development. This has led to the exploration of subtype-selective NMDA receptor modulators that may offer a more favorable safety profile. This technical guide provides an in-depth analysis of the mechanism of action of BMS-986163, a clinical candidate with potential for the treatment of MDD. We will delve into its pharmacological profile, the downstream signaling pathways it modulates, and the preclinical evidence supporting its antidepressant-like effects. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of neuroscience and psychopharmacology.
Introduction: The Glutamatergic Hypothesis of Depression and the Emergence of NMDA Receptor Modulators
For decades, the monoaminergic hypothesis has dominated the understanding and treatment of depression. However, the delayed onset of action and limited efficacy of traditional monoaminergic antidepressants in a significant portion of patients have highlighted the need for novel therapeutic strategies. The glutamatergic system, the primary excitatory neurotransmitter system in the brain, has emerged as a key player in the pathophysiology of depression.
The non-competitive NMDA receptor antagonist, ketamine, has demonstrated rapid and robust antidepressant effects in patients with TRD. The proposed mechanism for ketamine's efficacy involves an initial blockade of NMDA receptors, leading to a surge in glutamate, subsequent activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, and ultimately, the activation of downstream signaling pathways that promote synaptogenesis, particularly in the prefrontal cortex (PFC). However, the clinical utility of ketamine is hampered by its dissociative side effects and potential for abuse.
This has spurred the development of subtype-selective NMDA receptor modulators, with a focus on the GluN2B subunit. The GluN2B subunit is of particular interest due to its significant expression in brain regions implicated in depression and its role in synaptic plasticity. Negative allosteric modulators (NAMs) of the GluN2B subunit offer a promising approach to achieve the therapeutic benefits of NMDA receptor modulation while potentially mitigating the adverse effects associated with non-selective antagonists.
BMS-986163: A Prodrug Approach to GluN2B Negative Allosteric Modulation
BMS-986163 is a water-soluble intravenous prodrug that is rapidly converted in vivo to its active parent molecule, BMS-986169.[1][2] This prodrug strategy was employed to overcome the poor aqueous solubility of BMS-986169, facilitating its development as an intravenous agent.
Pharmacological Profile of the Active Moiety, BMS-986169
BMS-986169 is a potent and selective negative allosteric modulator of the GluN2B subunit of the NMDA receptor.[1][2] It binds to an allosteric site on the GluN2B subunit, distinct from the glutamate or glycine binding sites, and reduces the receptor's response to agonist stimulation.[3]
Table 1: In Vitro Pharmacological Profile of BMS-986169
| Parameter | Value | Species/System | Reference(s) |
| GluN2B Binding Affinity (Ki) | 4.0 nM | Rat Brain | [1][2] |
| 4.03 - 6.3 nM | - | [4][5] | |
| GluN2B Functional Inhibition (IC50) | 24 nM | Cells expressing GluN2B | [1][2] |
| 24.1 nM | Xenopus oocytes expressing human NMDA receptors | [4][5] | |
| hERG Channel Inhibition (IC50) | > 18 µM | Human Liver Microsomes | |
| Cytochrome P450 Inhibition (IC50) | > 18 µM | Human Liver Microsomes |
BMS-986169 demonstrates high selectivity for the GluN2B subunit over other NMDA receptor subunits, including GluN2A, GluN2C, and GluN2D. Furthermore, it shows negligible activity against a broad panel of other receptors and enzymes, indicating a clean off-target profile.
Mechanism of Action: From Receptor Modulation to Synaptic Plasticity
The antidepressant effects of BMS-986163 are believed to be mediated by the negative allosteric modulation of GluN2B-containing NMDA receptors by its active metabolite, BMS-986169. This initial interaction triggers a cascade of downstream signaling events that ultimately lead to enhanced synaptic plasticity.
Proposed Downstream Signaling Pathway
The prevailing hypothesis for the mechanism of action of GluN2B NAMs, including BMS-986169, mirrors that of ketamine and involves the activation of the mammalian target of rapamycin (mTOR) signaling pathway.[6] mTOR is a critical regulator of protein synthesis, and its activation is essential for synaptogenesis.
The proposed signaling cascade is as follows:
-
Inhibition of GluN2B-containing NMDA receptors on GABAergic interneurons: BMS-986169 preferentially inhibits tonically active GluN2B receptors on inhibitory GABAergic interneurons.
-
Disinhibition of Glutamatergic Neurons: This inhibition of GABAergic interneurons leads to a reduction in their inhibitory tone on pyramidal glutamatergic neurons.
-
Glutamate Surge: The disinhibition of glutamatergic neurons results in a transient increase in glutamate release.
-
AMPA Receptor Activation: The surge in glutamate preferentially activates AMPA receptors on the postsynaptic membrane.
-
mTOR Signaling Activation: The activation of AMPA receptors triggers downstream signaling cascades that converge on the activation of the mTOR pathway.
-
Increased Synaptic Protein Synthesis and Synaptogenesis: Activated mTOR promotes the synthesis of synaptic proteins, such as postsynaptic density protein 95 (PSD-95) and brain-derived neurotrophic factor (BDNF), leading to an increase in the number and function of synaptic spines, particularly in the prefrontal cortex.[6]
This enhancement of synaptic connectivity is thought to reverse the synaptic deficits observed in depression and contribute to the rapid antidepressant effects.
Preclinical Evidence for Antidepressant-Like Activity
The antidepressant potential of BMS-986163 and its active form, BMS-986169, has been evaluated in rodent models of depression.
Mouse Forced Swim Test (mFST)
The forced swim test is a widely used behavioral assay to screen for antidepressant-like activity. In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
BMS-986169 demonstrated a significant, dose-dependent reduction in immobility time in the mouse forced swim test, with a minimum effective dose (MED) of 1.0 mg/kg (i.v.). This effect was observed at a brain GluN2B receptor occupancy of 73%.
Table 2: Preclinical Efficacy of BMS-986169 in the Mouse Forced Swim Test
| Compound | Dose (mg/kg, i.v.) | % Reduction in Immobility | GluN2B Receptor Occupancy (%) | Reference(s) |
| BMS-986169 | 1.0 | Significant | 73 |
Experimental Protocols
This section provides a detailed overview of the key experimental methodologies used to characterize the pharmacological and functional properties of BMS-986163 and BMS-986169.
In Vitro GluN2B Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of BMS-986169 for the GluN2B receptor.
Methodology:
-
Membrane Preparation: Crude synaptic membranes are prepared from the cerebral cortex of Sprague-Dawley rats. The tissue is homogenized in a buffered solution and subjected to centrifugation to isolate the membrane fraction. The resulting pellet is washed multiple times to remove endogenous ligands.
-
Radioligand Binding: A competitive binding assay is performed using a radiolabeled ligand that specifically binds to the GluN2B receptor, such as [3H]ifenprodil.
-
Incubation: A fixed concentration of the radioligand is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (BMS-986169).
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the unbound radioligand. The radioactivity retained on the filters is then quantified using liquid scintillation counting.
-
Data Analysis: The concentration of BMS-986169 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vitro GluN2B Functional Assay (Two-Electrode Voltage Clamp in Xenopus Oocytes)
Objective: To determine the functional inhibitory potency (IC50) of BMS-986169 on GluN2B-containing NMDA receptors.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the human NMDA receptor subunits (GluN1 and GluN2B). The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.
-
Electrophysiological Recording: A two-electrode voltage clamp is used to measure the ion currents flowing through the expressed NMDA receptors. The oocyte is impaled with two microelectrodes, one for voltage clamping and the other for current recording.
-
Agonist Application: The oocytes are perfused with a solution containing the NMDA receptor agonists, glutamate and glycine, to elicit an inward current.
-
Compound Application: BMS-986169 is co-applied with the agonists at various concentrations.
-
Data Acquisition and Analysis: The inhibition of the agonist-induced current by BMS-986169 is measured. The concentration of BMS-986169 that produces 50% inhibition of the maximal current (IC50) is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Mouse Forced Swim Test (mFST)
Objective: To assess the antidepressant-like activity of BMS-986169 in a rodent behavioral model.
Methodology:
-
Apparatus: A transparent glass cylinder (e.g., 25 cm high, 10 cm in diameter) is filled with water (23-25°C) to a depth that prevents the mouse from touching the bottom with its tail or paws.
-
Acclimation: Mice are individually placed in the cylinder for a pre-test session (e.g., 15 minutes) 24 hours before the test session to allow for habituation.
-
Drug Administration: BMS-986169 or vehicle is administered intravenously at a specified time before the test session.
-
Test Session: On the test day, mice are placed in the cylinder for a 6-minute session. The session is typically recorded for later analysis.
-
Behavioral Scoring: The duration of immobility (defined as the absence of active, escape-oriented behaviors) during the last 4 minutes of the test session is scored by a trained observer who is blind to the treatment conditions.
-
Data Analysis: The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Conclusion and Future Directions
BMS-986163, through its active metabolite BMS-986169, represents a promising therapeutic candidate for the treatment of major depressive disorder. Its mechanism of action as a potent and selective negative allosteric modulator of the GluN2B NMDA receptor subtype aligns with the growing body of evidence supporting the role of the glutamatergic system in the pathophysiology of depression. The preclinical data demonstrate clear antidepressant-like effects in established behavioral models, and the proposed downstream signaling pathway, involving the activation of mTOR and subsequent synaptogenesis, provides a strong biological rationale for its rapid antidepressant potential.
Further clinical investigation is warranted to fully elucidate the efficacy and safety profile of BMS-986163 in patients with MDD and TRD. Key areas for future research include the confirmation of the proposed mechanism of action in humans, the identification of biomarkers that may predict treatment response, and a thorough evaluation of its long-term safety and tolerability. The development of subtype-selective NMDA receptor modulators like BMS-986163 holds the potential to usher in a new era of faster-acting and more effective treatments for individuals suffering from depression.
References
- 1. NMDA hypofunction as a convergence point for progression and symptoms of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mTOR-Related Brain Dysfunctions in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024197289A1 - Negative allosteric modulators of glun2b receptors and methods of making and using the same - Google Patents [patents.google.com]
- 5. ETD | GluN2B-Selective NMDA Receptor Negative Allosteric Modulation as a Treatment for Chronic Pain and Opioid Tolerance | ID: 8c97kr81m | Emory Theses and Dissertations [etd.library.emory.edu]
- 6. Frontiers | NMDAR Hypofunction Animal Models of Schizophrenia [frontiersin.org]
